molecular formula C8H9BrN6O2 B2410114 [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1159696-68-0

[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B2410114
CAS No.: 1159696-68-0
M. Wt: 301.104
InChI Key: XOJFWPMHDNHNJM-UHFFFAOYSA-N
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Description

[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is a complex organic compound that features a unique structure combining a pyrazole ring, a tetrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the bromination of 3,5-dimethylpyrazole to obtain 4-bromo-3,5-dimethylpyrazole This intermediate is then reacted with sodium azide to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid stands out due to its unique combination of a pyrazole ring, a tetrazole ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN6O2/c1-4-7(9)5(2)15(11-4)8-10-13-14(12-8)3-6(16)17/h3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJFWPMHDNHNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NN(N=N2)CC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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